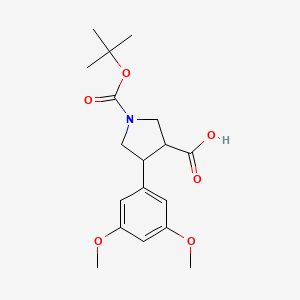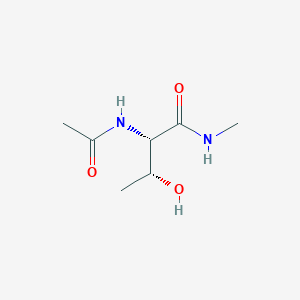![molecular formula C12H18N2O B12309776 N-[(2R)-2-(ethylamino)propyl]benzamide](/img/structure/B12309776.png)
N-[(2R)-2-(ethylamino)propyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2R)-2-(ethylamino)propyl]benzamide is a benzamide derivative that belongs to the amphetamine class of compounds. It was first synthesized in 2005 by researchers at the University of Nottingham, who were interested in developing novel psychoactive substances that could act as potential antidepressants.
Métodos De Preparación
The synthesis of N-[(2R)-2-(ethylamino)propyl]benzamide involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final derivatives . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine.
Análisis De Reacciones Químicas
N-[(2R)-2-(ethylamino)propyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-[(2R)-2-(ethylamino)propyl]benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzamide derivatives.
Biology: Researchers study its effects on neurotransmitter systems to understand its potential as an antidepressant.
Medicine: It is investigated for its potential therapeutic effects in treating depression and other mood disorders.
Industry: The compound is used in the development of novel psychoactive substances for research purposes.
Mecanismo De Acción
The mechanism of action of N-[(2R)-2-(ethylamino)propyl]benzamide involves its interaction with neurotransmitter systems in the brain. It primarily targets the serotonin and dopamine receptors, modulating their activity and leading to changes in mood and behavior.
Comparación Con Compuestos Similares
N-[(2R)-2-(ethylamino)propyl]benzamide is unique compared to other benzamide derivatives due to its specific structure and pharmacological profile. Similar compounds include:
- N-(2-phenylethyl)benzamide
- N-(2-methylamino)propylbenzamide
- N-(2-dimethylamino)propylbenzamide
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
N-[(2R)-2-(ethylamino)propyl]benzamide |
InChI |
InChI=1S/C12H18N2O/c1-3-13-10(2)9-14-12(15)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3,(H,14,15)/t10-/m1/s1 |
Clave InChI |
OPCJVOIABMQVGS-SNVBAGLBSA-N |
SMILES isomérico |
CCN[C@H](C)CNC(=O)C1=CC=CC=C1 |
SMILES canónico |
CCNC(C)CNC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(4-chloro-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12309715.png)

![4-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]Phenol](/img/structure/B12309730.png)
![4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(pyridin-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine](/img/structure/B12309743.png)
![{hexahydro-2H-cyclopenta[b]furan-3a-ylmethyl}(methyl)amine hydrochloride, cis](/img/structure/B12309752.png)

![Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate](/img/structure/B12309765.png)


